Stereochemical Identity and Optical Rotation as a Critical Purity and Identity Marker for Ajmalan-17(S),21alpha-diol
Ajmalan-17(S),21alpha-diol (Sandwicine) is the C-17 epimer of the clinically used alkaloid Ajmaline, and this stereochemical difference is unequivocally confirmed and quantified by its specific optical rotation. The (17S) isomer exhibits strong dextrorotation, while the (17R) isomer is levorotatory [1].
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | [α]D +171° (c in MeOH) or +180° (c in CHCl3) [1] |
| Comparator Or Baseline | Ajmaline ((17R,21α)-ajmalan-17,21-diol): [α]D -131° (c in CHCl3) [2] |
| Quantified Difference | Δ[α]D ≈ +311° (difference of approximately 311 degrees) |
| Conditions | Measured at 17-25°C in methanol or chloroform [1][2] |
Why This Matters
This large, sign-inverted optical rotation is the definitive analytical marker to distinguish and verify the identity of this diastereomer against the more common Ajmaline, a critical parameter for procuring the correct compound and ensuring experimental reproducibility.
- [1] Gorman, M., et al. 'Alkaloids of Rauwolfia sandwicensis A. DC.' Tetrahedron, vol. 1, no. 4, 1957, pp. 328-333. View Source
- [2] Siddiqui, S., Siddiqui, R. H. 'Chemical examination of the roots of Rauwolfia serpentina Benth.' Journal of the Indian Chemical Society, vol. 8, 1931, pp. 667-680. View Source
